2,2'-o-Phenylenebis(1,1,3,3-tetramethylguanidine)
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Overview
Description
2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine): is an organic compound that belongs to the class of guanidines. It is known for its strong basicity and is often used as a catalyst in various chemical reactions. The compound is characterized by its unique structure, which includes two guanidine groups connected by an ortho-phenylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) typically involves the reaction of 1,1,3,3-tetramethylguanidine with an ortho-phenylenediamine derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms of guanidine derivatives.
Substitution: The guanidine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidine oxides, while substitution reactions can produce various substituted guanidine derivatives.
Scientific Research Applications
Chemistry: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is widely used as a catalyst in organic synthesis. It facilitates various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. Its strong basicity makes it useful in deprotonation reactions and as a buffer in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a valuable tool in drug discovery.
Industry: In industrial applications, 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is used in the production of polymers, resins, and other materials. It acts as a curing agent and catalyst in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) involves its strong basicity, which allows it to deprotonate various substrates. This deprotonation facilitates the formation of reactive intermediates, which can then undergo further chemical transformations. The compound’s molecular targets include acidic protons in organic molecules, and its pathways involve the formation of guanidinium ions and subsequent reactions with electrophiles.
Comparison with Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
2-tert-Butyl-1,1,3,3-tetramethylguanidine: Known for its use as a non-nucleophilic base in various reactions.
N,N,N’,N’-Tetramethylurea: Used as a solvent and reagent in organic chemistry.
Uniqueness: 2,2’-o-Phenylenebis(1,1,3,3-tetramethylguanidine) is unique due to its ortho-phenylene bridge, which enhances its stability and reactivity compared to other guanidine derivatives. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile catalyst in both academic and industrial research.
Properties
CAS No. |
495408-35-0 |
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Molecular Formula |
C16H28N6 |
Molecular Weight |
304.43 g/mol |
IUPAC Name |
2-[2-[bis(dimethylamino)methylideneamino]phenyl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C16H28N6/c1-19(2)15(20(3)4)17-13-11-9-10-12-14(13)18-16(21(5)6)22(7)8/h9-12H,1-8H3 |
InChI Key |
UQUBKQQTSLLHRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NC1=CC=CC=C1N=C(N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
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